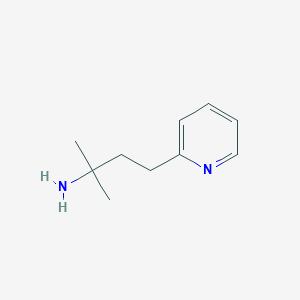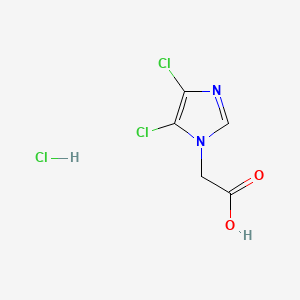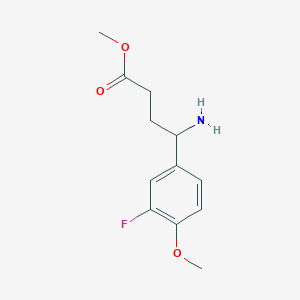
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16FNO3 It is a derivative of butanoic acid and contains functional groups such as an amino group, a methoxy group, and a fluoro-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol undergoes amination to introduce the amino group.
Esterification: Finally, the compound is esterified to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-4-(3-chloro-4-methoxyphenyl)butanoate
- Methyl 4-amino-4-(3-bromo-4-methoxyphenyl)butanoate
- Methyl 4-amino-4-(3-iodo-4-methoxyphenyl)butanoate
Uniqueness
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interactions with molecular targets compared to its chloro, bromo, or iodo analogs.
Propriétés
Formule moléculaire |
C12H16FNO3 |
|---|---|
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16FNO3/c1-16-11-5-3-8(7-9(11)13)10(14)4-6-12(15)17-2/h3,5,7,10H,4,6,14H2,1-2H3 |
Clé InChI |
UOQDUBPPHAIWPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(CCC(=O)OC)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


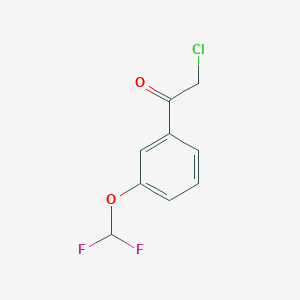
![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)
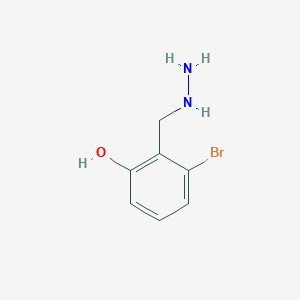
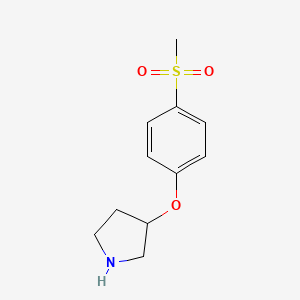





![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
